molecular formula C14H26N2O2 B2944085 tert-Butyl 4-amino-4-(cyclopropylmethyl)piperidine-1-carboxylate CAS No. 1713163-27-9

tert-Butyl 4-amino-4-(cyclopropylmethyl)piperidine-1-carboxylate

Cat. No.: B2944085
CAS No.: 1713163-27-9
M. Wt: 254.374
InChI Key: CYPZOPZTJFGRNL-UHFFFAOYSA-N
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Description

Tert-Butyl 4-amino-4-(cyclopropylmethyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a tert-butyl group, an amino group, a cyclopropylmethyl group, and a carboxylate ester group.

Synthetic Routes and Reaction Conditions:

  • Nitro Reduction Sequence: One common synthetic route involves the reduction of a nitro group to an amino group. This can be achieved using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H₂) or iron powder with hydrochloric acid (HCl).

  • Amide Formation: The compound can be synthesized by reacting an appropriate amine with an acid chloride or anhydride in the presence of a base such as triethylamine (Et₃N).

Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like potassium permanganate (KMnO₄) or nitric acid (HNO₃).

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: The compound can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, HNO₃, heat.

  • Reduction: H₂, Pd/C, iron powder, HCl.

  • Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amino derivatives.

  • Substitution: Various substituted piperidines.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be used in the study of biological systems, particularly in the development of enzyme inhibitors. Medicine: Industry: It is used in the production of various chemical products, including polymers and coatings.

Comparison with Similar Compounds

  • Tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a linker in PROTAC development for targeted protein degradation.

  • Tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate:

Uniqueness: Tert-Butyl 4-amino-4-(cyclopropylmethyl)piperidine-1-carboxylate is unique due to its specific structural features, such as the cyclopropylmethyl group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

tert-butyl 4-amino-4-(cyclopropylmethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-8-6-14(15,7-9-16)10-11-4-5-11/h11H,4-10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPZOPZTJFGRNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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